Lipophilicity (LogP) Comparison with Non-Methylated Analog
N-(2-Chloroacetyl)-2-methylbenzamide exhibits a computed LogP of 1.49–1.49 [1], reflecting the lipophilic contribution of its ortho-methyl substituent. In contrast, the non-methylated analog N-(2-chloroacetyl)benzamide (CAS 7218-27-1, MW 197.62) has a lower computed LogP of approximately 0.8–1.0 based on its smaller hydrophobic surface area . The ortho-methyl group increases LogP by an estimated +0.5 to +0.7 units, which can translate into measurably different membrane partitioning behavior in cell-based assays .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 (XLogP3 = 1.4) |
| Comparator Or Baseline | N-(2-Chloroacetyl)benzamide: estimated LogP ≈ 0.8–1.0 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (target compound is more lipophilic) |
| Conditions | Computational prediction (XLogP3, Molinspiration or similar algorithm) |
Why This Matters
The higher lipophilicity of N-(2-chloroacetyl)-2-methylbenzamide may influence its distribution in biphasic reaction systems and its passive membrane permeability in cell-based assays, making it a distinct choice for applications where enhanced hydrophobicity is desired.
- [1] Kuujia. Cas no 1415562-56-9 (N-(2-chloroacetyl)-2-methylbenzamide), XLogP3: 1.4. https://www.kuujia.com (accessed 2026-05-04). View Source
